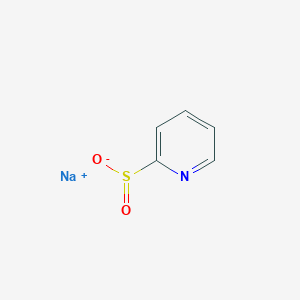

2-ピリジンスルフィン酸ナトリウム

概要

説明

Sodium pyridine-2-sulfinate is a versatile reagent in organic synthesis, particularly in the synthesis of sulfur compounds. It is characterized by its stable properties, simple synthesis, and affordability. This compound has been utilized in various organic reactions, including the construction of sulfur-containing bonds such as S-S, S-N, and S-P, and is known for its wide substrate scope and reaction mechanisms .

Synthesis Analysis

The synthesis of sodium pyridine-2-sulfinate and related compounds has been explored through various methods. For instance, the generation of sodium 2-pyridinesulfenate, a closely related compound, was achieved through an ipso-substitution reaction of 2-alkyl- or 2-aryl-sulfinylpyridine N-oxides with sodium ethoxide, which upon exposure to oxygen, readily converted to the corresponding sulfinates . Additionally, multifunctionalized 5-alkylidene-3-pyrrolin-2-ones were synthesized using a four-component cascade cyclization reaction involving sodium sulfinates .

Molecular Structure Analysis

The molecular structure of sodium pyridine-2-sulfinate derivatives has been characterized using various spectroscopic techniques. For example, the sodium salt of a sulfonated water-soluble ligand, which is structurally related to sodium pyridine-2-sulfinate, was crystallized and its structure was determined by X-ray crystallography. The compound exhibited pi-pi stacking interactions that directed the self-assembly of the structural motifs in the solid state .

Chemical Reactions Analysis

Sodium pyridine-2-sulfinate participates in a variety of chemical reactions. It has been used as a sulfur source in the iodine-mediated difunctionalization of imidazopyridines, leading to the selective synthesis of sulfones and sulfides . Furthermore, copper-catalyzed reactions have employed sodium sulfinates for the aminosulfonylation of unactivated alkenes, resulting in the formation of sulfonylated pyrrolidones . Another copper-assisted method facilitated the conversion of hydroxypyridines and sodium sulfinates into pyridinyl tosylates .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of sodium pyridine-2-sulfinate are not detailed in the provided papers, the general properties of sodium sulfinates suggest that they are stable and can be handled under various conditions without significant decomposition. Their reactivity in different chemical reactions indicates good functional group tolerance and the ability to undergo transformations under mild conditions .

科学的研究の応用

有機硫黄化合物の合成

2-ピリジンスルフィン酸ナトリウムは、有機硫黄化合物の合成のための強力なビルディングブロックです . 反応条件に応じて、スルホニル化剤、スルフェニル化剤、またはスルフィニル化剤として使用されてきました . これは、S–S、N–S、およびC–S結合形成反応を通して、多くの貴重な有機硫黄化合物を調製するための汎用性の高いビルディングブロックとして機能します .

スルフィン酸ナトリウムの調製

2-ピリジンスルフィン酸ナトリウムは、スルフィン酸ナトリウムの調製に使用されます . スルフィン酸ナトリウムは、その多面的な合成用途により、過去10年間で重要な試薬として台頭してきました .

チオスルホン酸塩、スルホンアミド、スルフィド、およびスルホンの合成

2-ピリジンスルフィン酸ナトリウムは、ビニルスルホン、アリルスルホン、およびβ-ケトスルホンを含むチオスルホン酸塩、スルホンアミド、スルフィド、およびスルホンの合成に使用されます .

スルホニルラジカル誘起環化スルホニル化

2-ピリジンスルフィン酸ナトリウムは、スルホニルラジカル誘起環化スルホニル化に使用されます . これは、合成化学の分野における重要な成果です .

多成分反応

2-ピリジンスルフィン酸ナトリウムは、多成分反応に使用されます . これらの反応は、複雑な有機化合物の合成において重要です

作用機序

Target of Action

Sodium pyridine-2-sulfinate primarily targets the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds in the pharmaceutical industry .

Mode of Action

Sodium pyridine-2-sulfinate interacts with its targets by replacing unstable 2-pyridyl boronates in the Suzuki-Miyaura cross-coupling reaction . This replacement allows the reaction to proceed more efficiently, leading to the formation of diverse pyridine derivatives .

Biochemical Pathways

The compound affects the biochemical pathway of the Suzuki-Miyaura cross-coupling reaction . By acting as a more stable alternative to 2-pyridyl boronates, sodium pyridine-2-sulfinate enables the reaction to proceed more efficiently . This leads to the formation of various pyridine derivatives, which are valuable in therapeutic applications .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it may have good bioavailability

Result of Action

The primary result of sodium pyridine-2-sulfinate’s action is the efficient formation of diverse pyridine derivatives via the Suzuki-Miyaura cross-coupling reaction . These derivatives are valuable in various therapeutic applications .

Action Environment

The action of sodium pyridine-2-sulfinate is influenced by various environmental factors. For instance, the compound’s stability and efficacy in the Suzuki-Miyaura cross-coupling reaction can be affected by the reaction conditions . Additionally, the compound’s solubility in water suggests that its action may also be influenced by the aqueous environment in which it is used.

Safety and Hazards

将来の方向性

The future directions of Sodium pyridine-2-sulfinate could involve further exploration of its use in Suzuki-Miyaura cross-coupling reactions and other chemical reactions . Its potential applications in the synthesis of diverse pyridine derivatives and therapeutically valuable pyridine rings could also be investigated .

特性

IUPAC Name |

sodium;pyridine-2-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.Na/c7-9(8)5-3-1-2-4-6-5;/h1-4H,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCGASCBCQJRDJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24367-66-6 | |

| Record name | Sodium Pyridine-2-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

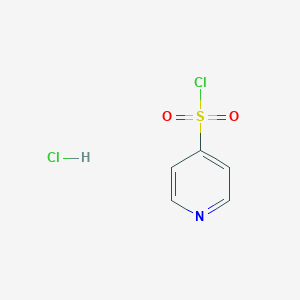

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

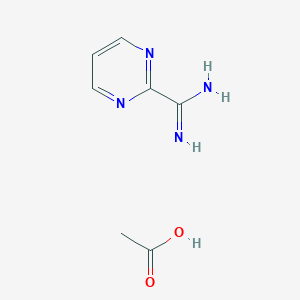

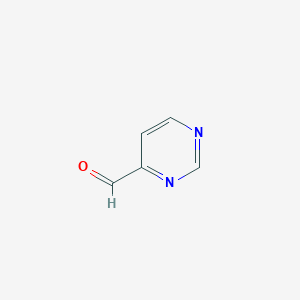

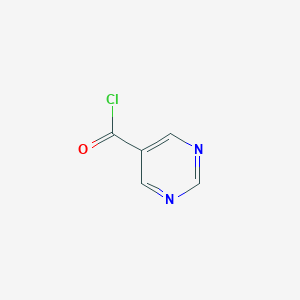

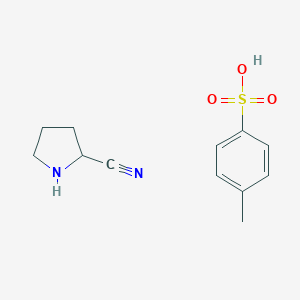

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

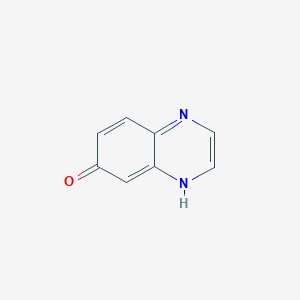

![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)

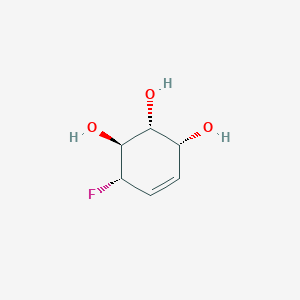

![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)

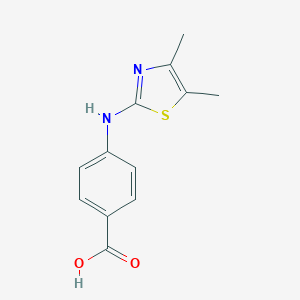

![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)